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molecular formula C7H8O2 B1296154 2-Furylacetone CAS No. 6975-60-6

2-Furylacetone

Cat. No. B1296154
M. Wt: 124.14 g/mol
InChI Key: IQOJTGSBENZIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07358376B2

Procedure details

To a solution of 1-(2-furyl)-propan-2-ol (3.25 g) in dichloromethane (200 ml) was added in one portion pyridinium chlorochromate (13.0 g). The resulting mixture was stirred at room temperature for 5 h and then filtered through a small bed of silica. The organics were evaporated to give the crude product which was used without further purification (3.53 g).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH:7]([OH:9])[CH3:8].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7](=[O:9])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
O1C(=CC=C1)CC(C)O
Name
Quantity
13 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a small bed of silica
CUSTOM
Type
CUSTOM
Details
The organics were evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C(=CC=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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